molecular formula C18H15N5O3S B4377466 3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE

3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE

Cat. No.: B4377466
M. Wt: 381.4 g/mol
InChI Key: UTUBWDGDNIYPEH-UHFFFAOYSA-N
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Description

3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzoxadiazole moiety, and a morpholine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzoxazole with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea to yield the desired quinazolinone derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the synthesis is crucial for industrial applications, and process optimization may involve the use of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amino group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various functional groups onto the morpholine ring.

Scientific Research Applications

3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The benzoxadiazole moiety can also interact with nucleic acids, potentially interfering with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core, benzoxadiazole moiety, and morpholine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(7-morpholin-4-yl-2,1,3-benzoxadiazol-4-yl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-17-11-3-1-2-4-12(11)19-18(27)23(17)14-6-5-13(15-16(14)21-26-20-15)22-7-9-25-10-8-22/h1-6H,7-10H2,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUBWDGDNIYPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)N4C(=O)C5=CC=CC=C5NC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
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3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
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3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
Reactant of Route 4
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3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
Reactant of Route 5
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3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
Reactant of Route 6
3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE

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